6-Chloro-1,4-dioxaspiro[4.5]decane
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a fascinating class of organic molecules characterized by two rings connected by a single common atom, known as the spiro atom. thieme-connect.comsigmaaldrich.com This structural feature distinguishes them from fused or bridged ring systems. The rings can be of the same or different sizes and can be carbocyclic or heterocyclic. thieme-connect.com The unique, non-planar geometry of spirocycles makes them attractive scaffolds in medicinal chemistry, as they can explore three-dimensional chemical space, potentially leading to improved pharmacological properties. sigmaaldrich.com
Significance of Halogenated Spirocyclic Compounds in Synthetic Research
The introduction of a halogen atom onto a spirocyclic framework significantly enhances its synthetic utility. Halogens, being good leaving groups, provide a chemical handle for a variety of nucleophilic substitution reactions. This allows for the straightforward introduction of other functional groups, thereby enabling the diversification of the spirocyclic scaffold. Furthermore, the presence of a halogen can influence the electronic properties and reactivity of the entire molecule, making halogenated spirocycles valuable building blocks in the construction of more complex molecular architectures, including those with potential biological activity.
Research Context and Scope of 6-Chloro-1,4-dioxaspiro[4.5]decane
This compound is a specific isomer within the family of chlorinated 1,4-dioxaspiro[4.5]decanes. While detailed research findings specifically for the 6-chloro isomer are not extensively documented in publicly available literature, its chemical formula is established as C₈H₁₃ClO₂ and its CAS number is 6954-16-1. echemi.com The closely related isomer, 8-Chloro-1,4-dioxaspiro[4.5]decane, has been noted as a versatile intermediate in organic synthesis. The reactivity of the chlorine atom on the cyclohexane (B81311) ring allows for further chemical transformations, making these compounds valuable precursors. The study of this compound and its isomers is primarily situated within the context of developing novel synthetic methodologies and creating diverse molecular libraries for screening purposes.
Structure
3D Structure
Properties
CAS No. |
6954-16-1 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
6-chloro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2 |
InChI Key |
RGEAMNSMXJDXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)Cl)OCCO2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 6 Chloro 1,4 Dioxaspiro 4.5 Decane
Reactivity Profiles of Halogenated Spiroketals
Spiroketals containing halogen atoms exhibit unique reactivity patterns that are a direct consequence of the halogen's nature and its position on the molecular scaffold. mskcc.orgwikipedia.org These compounds are valuable intermediates in organic synthesis, providing a rigid three-dimensional structure that can be further functionalized. mskcc.orgnih.gov
Influence of Halogen Position and Type on Reactivity
The reactivity of a halogenated spiroketal is significantly influenced by the position of the halogen. In 6-Chloro-1,4-dioxaspiro[4.5]decane, the chlorine atom is located at a carbon alpha to the spiroketal's ether oxygen. This α-halo ether functionality makes the carbon center highly susceptible to nucleophilic attack. orgsyn.org The ether oxygen can stabilize the development of positive charge on the α-carbon, facilitating substitution reactions.
The type of halogen is also a critical factor. The reactivity of alkyl halides in many reactions, including nucleophilic substitutions and palladium-catalyzed couplings, follows the general trend I > Br > Cl > F. This is due to the decreasing bond strength and increasing polarizability down the group. Therefore, the C-Cl bond in this compound is less reactive than its bromo or iodo counterparts. For instance, iodo-substituted spiroketals are readily used in palladium-catalyzed coupling reactions. In reactions like aminocarbonylation, substrates with electron-withdrawing groups, which enhance the electrophilicity of the carbon center, show increased reaction rates.
Nucleophilic Substitution Reactions at the Chlorinated Center
The this compound molecule is classified as an α-chloro ether, a class of compounds known for their high reactivity as alkylating agents. orgsyn.org They are potent electrophiles capable of reacting with a wide range of nucleophiles. Although some α-halo ethers are recognized as hazardous and potentially carcinogenic due to their reactivity, this property makes them synthetically useful. orgsyn.org
These compounds can be generated and used in situ to avoid handling the hazardous material directly. orgsyn.org Nucleophilic substitution at the chlorinated carbon can be achieved with various nucleophiles, as demonstrated by analogous α-halo ether systems. orgsyn.org
Table 1: Examples of Nucleophiles Used with α-Halo Ethers
| Nucleophile Type | Example |
|---|---|
| Carboxylates | R-COO⁻ |
| Alcohols | R-OH |
| Phenols | Ar-OH |
| Stabilized Enolates | CH(CO₂Et)₂⁻ |
Data derived from studies on analogous α-halo ether systems. orgsyn.org
The reaction with a nucleophile proceeds via the displacement of the chloride ion. The presence of a Lewis acid can further activate the C-Cl bond towards substitution. ariel.ac.il
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Aminocarbonylation)
Halogenated spiroketals are viable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Palladium is a highly versatile metal for these transformations. mdpi.comresearchgate.net The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki reaction, involves three key steps:
Oxidative Addition : The low-valent Palladium(0) catalyst reacts with the alkyl halide (R-X), inserting into the carbon-halogen bond to form a high-valent Palladium(II) intermediate. libretexts.org
Transmetalation : A second coupling partner, typically an organometallic reagent (R'-M), exchanges its organic group with the halide on the palladium center. libretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the final product (R-R'), regenerating the Palladium(0) catalyst. libretexts.org
Aminocarbonylation is a specific type of cross-coupling reaction that incorporates a carbonyl group and an amine. Palladium catalysts are effective for this transformation, which can be applied to various substrates, including halo-substituted heteroarenes and allylic alcohols. organicmystery.com The reaction involves the coupling of an organic halide, carbon monoxide, and an amine to produce an amide. Given that halogenated spiroketals can participate in palladium-catalyzed reactions, it is expected that this compound could undergo aminocarbonylation to yield the corresponding spiroketal-carboxamide.
Investigation of Specific Reaction Pathways
Electrophilic Substitution Reactions on the Spirocyclic Ring
While the chlorinated carbon is the primary site for nucleophilic attack, the spirocyclic ring itself can potentially undergo electrophilic substitution. The spiroketal is a diether, and the alkyl groups of simple ethers are known to react with electrophiles, particularly halogens, in the dark. organicmystery.comyoutube.com This reaction typically occurs at the α-position to the ether oxygen. organicmystery.comyoutube.com
By analogy, the cyclohexane (B81311) ring of this compound has positions alpha to the ketal oxygens (C5 and C7) that could be susceptible to electrophilic attack. However, such reactions have not been specifically documented for this compound and would likely compete with reactions at the more activated C6 position.
Radical Reactions and Halogen Atom Transfer Processes
The ether linkages in the spiroketal structure make the compound susceptible to radical reactions. Ethers can undergo autoxidation in the presence of air and light, a radical-chain process that forms explosive hydroperoxides. libretexts.org This indicates that the hydrogen atoms on the spiroketal ring can be abstracted by radicals. Halogenation of simple ethers in the presence of UV light is also known to proceed via a radical mechanism, leading to the substitution of all hydrogen atoms. organicmystery.comyoutube.com
A more controlled radical reaction can be initiated through Halogen Atom Transfer (XAT). youtube.com This process uses a radical initiator to abstract the chlorine atom from this compound, generating a carbon-centered radical at the C6 position. This radical intermediate can then participate in various synthetic transformations, such as additions to alkenes or coupling with other radical species. Modern methods, such as those using boryl radicals, have been developed to facilitate XAT from alkyl halides for subsequent C-C bond formation. rsc.org
Cyclization Reactions Involving the Spirocyclic Core
While specific documented instances of cyclization reactions originating from this compound are not prevalent in the literature, its structure is amenable to intramolecular ring-forming processes. The presence of a chlorine atom on the cyclohexane ring introduces a reactive site for nucleophilic displacement, which can be exploited in cyclization strategies.
A potential cyclization pathway could be initiated by the acid-catalyzed opening of the dioxolane ring, which would unmask a hydroxyl group. This newly formed hydroxyl group could then act as an internal nucleophile, attacking the carbon bearing the chlorine atom to forge a new bicyclic ether. The success of such a reaction would be contingent upon the stereochemical relationship between the hydroxyl group and the chloro substituent, which must allow for an appropriate geometry for intramolecular substitution.
The synthesis of related spiro[4.5]decane frameworks often relies on cyclization as a key step. For instance, the total synthesis of the sesquiterpenes gleenol (B1239691) and axenol has been achieved through intermediates based on the spiro[4.5]decane skeleton. Furthermore, modern synthetic methods, such as the [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones, underscore the importance of cyclization in accessing this structural motif. These examples, while not directly involving this compound as a starting material, illustrate the general principles that could be applied to induce cyclization in this system. The strain-release driven spirocyclization of bicyclo[1.1.0]butanes represents another innovative approach to creating spirocyclic systems. rsc.org
Mechanistic Studies and Intermediate Elucidation
The reaction mechanisms of this compound are largely dictated by the electronic properties of the chloro-substituted cyclohexane and the potential for interaction with the adjacent spiroketal.
Role of Substituent Electronic Effects in Bond Activation
The chlorine atom at the 6-position significantly influences the molecule's reactivity. Its primary electronic contribution is a strong electron-withdrawing inductive effect (-I), which polarizes the carbon-chlorine bond. This polarization renders the C-6 carbon electrophilic and thus susceptible to attack by nucleophiles.
A crucial aspect of the reactivity of this compound is the potential for neighboring group participation (NGP) , also known as anchimeric assistance . wikipedia.orginflibnet.ac.in The oxygen atoms of the 1,4-dioxaspiro moiety, with their lone pairs of electrons, are suitably positioned to participate in the displacement of the chloride leaving group. dalalinstitute.comlibretexts.org In a reaction that proceeds via a carbocationic intermediate, one of the dioxolane oxygens can attack the electrophilic center, forming a transient, bridged oxonium ion. This intramolecular participation can lead to a significant rate enhancement compared to a similar system lacking the neighboring group. wikipedia.org It can also dictate the stereochemical outcome of the reaction, often leading to retention of configuration. libretexts.orgnih.gov
The efficiency of neighboring group participation is highly dependent on the ability of the molecule to adopt a conformation that allows for the back-side attack of the neighboring group on the carbon bearing the leaving group.
Table 1: Influence of Neighboring Groups on Reaction Rates This table provides a conceptual illustration of the rate enhancement expected due to neighboring group participation in a reaction like the solvolysis of a hypothetical 6-substituted-1,4-dioxaspiro[4.5]decane.
| Participating Group at C-2 of Dioxolane | Relative Rate of Solvolysis | Stereochemical Outcome |
| None (e.g., H) | 1 | Racemization/Inversion |
| Oxygen (from dioxolane) | > 1 (significant enhancement) | Retention |
This conceptual table highlights that the presence of the dioxolane oxygen as a neighboring group is expected to accelerate the reaction and control the stereochemistry.
Transition State Analysis in Key Chemical Transformations
The transition states in the reactions of this compound are the high-energy structures that determine the reaction pathways and rates. For a bimolecular nucleophilic substitution (SN2) reaction, the transition state would feature a pentacoordinate carbon at the C-6 position, with the incoming nucleophile and the departing chloride ion occupying apical positions in a trigonal bipyramidal geometry. The steric bulk of the spirocyclic system would play a significant role in the energy of this transition state.
In a unimolecular nucleophilic substitution (SN1) reaction, the rate-determining step is the formation of a carbocation at C-6. The transition state for this step would resemble the carbocation itself. The stability of this intermediate is paramount. The neighboring dioxolane ring is poised to stabilize this carbocation through anchimeric assistance, leading to a bridged oxonium ion. The transition state would involve an elongated C-Cl bond and a partial bond forming between one of the dioxolane oxygens and the C-6 carbon. This delocalization of positive charge significantly lowers the activation energy.
Elimination (E2) reactions are also possible and are governed by strict stereoelectronic requirements. An E2 reaction would necessitate an anti-periplanar arrangement of a proton on an adjacent carbon and the chlorine atom. The conformational flexibility of the cyclohexane ring would be critical for achieving this geometry. The transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of the carbon-carbon double bond.
Table 2: Postulated Transition State Characteristics for Reactions of this compound
| Reaction Type | Postulated Transition State Geometry | Key Stabilizing/Destabilizing Factors |
| SN1 | Planar carbocation at C-6, stabilized by a bridged oxonium ion intermediate. | Electronic stabilization from the neighboring oxygen; solvent polarity. |
| SN2 | Trigonal bipyramidal at C-6. | Steric hindrance from the spirocyclic core; nucleophile strength. |
| E2 | Anti-periplanar arrangement of H and Cl. | Conformational rigidity of the cyclohexane ring; base strength. |
Synthesis and Chemical Properties of Derivatives and Analogs of 6 Chloro 1,4 Dioxaspiro 4.5 Decane
Functionalization Strategies for the Spiro[4.5]decane Core
The chemical versatility of the 6-Chloro-1,4-dioxaspiro[4.5]decane core allows for a range of modifications at different positions of the spirocyclic system. These modifications are crucial for developing new derivatives with tailored properties.
The chlorine atom at the C6 position of this compound serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of analogs with different physicochemical properties. For instance, the displacement of the chloride can lead to the introduction of amines, azides, or other heteroatomic substituents, paving the way for further chemical transformations.
Beyond the C6 position, other sites on the cyclohexane (B81311) ring, such as C8, have also been targets for functionalization. For example, a set of structural analogues of a biologically active compound were explored with substitutions at the C8 position of the 1,4-dioxa-spiro[4.5]decane moiety. unimore.it
Furthermore, the addition of other substituents to the cyclohexane ring can lead to a wide array of derivatives. For example, the synthesis of 1,4-dioxaspiro[4.5]decane-6,7-dione introduces two ketone functionalities, drastically changing the chemical reactivity of the cyclohexane portion of the molecule. chemsynthesis.com Similarly, dicarboxylate derivatives, such as (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, have been synthesized, demonstrating the potential for creating complex substitution patterns. nih.gov
While often serving as a protecting group for a ketone, the dioxolane ring itself can be a site for chemical modification. For instance, the replacement of one or both oxygen atoms with sulfur to form 1-oxa-4-thiaspiro- or 1,4-dithia-spiro[4.5]decane analogues has been explored. unimore.it These modifications can influence the electronic properties and binding affinities of the resulting compounds. unimore.it Research has shown that replacing one or two ring oxygen atoms with sulfur can lead to a progressive decrease in affinity for certain biological targets. unimore.it
Additionally, reactions involving the opening of the dioxolane ring can be a strategic step in the synthesis of more complex molecules. The selective deketalization of related tetraoxadispiro compounds to yield 1,4-dioxaspiro[4.5]decan-8-one highlights the utility of manipulating the dioxolane ring under acidic conditions. researchgate.net
Structure-Reactivity Relationships in 1,4-Dioxaspiro[4.5]decane Scaffolds
The specific arrangement of atoms and the conformational preferences of the 1,4-dioxaspiro[4.5]decane scaffold play a critical role in determining its chemical reactivity and the properties of its derivatives.
For example, in reactions involving nucleophilic attack on the cyclohexane ring, the stereochemistry of the spirocenter can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer over another. The fixed spatial relationship between the two rings can also lead to intramolecular reactions that would not be possible in more flexible acyclic or monocyclic systems.
The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system typically adopts a chair conformation. nih.gov The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between different chair conformations can influence the reactivity of the molecule. For example, the rate of a reaction can be significantly different for a substituent in an axial versus an equatorial position due to steric and stereoelectronic effects.
Chemoselective Transformations of Polyfunctionalized Analogs
The strategic manipulation of polyfunctionalized molecules, where one functional group reacts in preference to others, is a cornerstone of modern organic synthesis. This is particularly crucial in the synthesis of complex molecules derived from this compound, where multiple reactive sites may be present. The 1,4-dioxaspiro[4.5]decane moiety itself is an acid-sensitive ketal, and its analogs can contain a variety of other functional groups. Research into the chemoselective transformations of these analogs focuses on achieving high selectivity to avoid protection-deprotection sequences and enhance synthetic efficiency.
A key aspect of chemoselectivity in analogs of this compound involves the selective transformation of functional groups on the cyclohexane ring without affecting the spiroketal. Conversely, selective deprotection of the ketal in the presence of other sensitive functionalities is also a significant challenge.
An illustrative example of achieving chemoselectivity in a related spiroketal system is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to furnish 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net This transformation highlights the ability to differentiate between two ketal groups within the same molecule under controlled acidic conditions.
In a study on the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, various acids were investigated to optimize the selective deketalization. researchgate.net The findings demonstrated that the choice of acid and reaction conditions plays a pivotal role in achieving high yields and selectivity. Acetic acid was identified as a superior catalyst compared to others, leading to a significant improvement in the chromatographic yield and a drastic reduction in reaction time. researchgate.net
Table 1: Effect of Different Acids on the Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane researchgate.net
| Catalyst | Reaction Time | Chromatographic Yield (%) |
| Acetic Acid (HAc) | 11 min | 80 |
| Literature Method | 15 h | 65 |
The optimized conditions using acetic acid as a catalyst at a reaction temperature of 65°C, a volume ratio of HAc/H₂O of 5:1, and a reactant concentration of 0.5 g·mL⁻¹ underscore the principles of chemoselectivity. researchgate.net The milder acidic nature of acetic acid, combined with carefully controlled parameters, allows for the selective cleavage of one ketal group while leaving the other intact. This selectivity is likely due to the subtle differences in the steric and electronic environments of the two spiroketal moieties.
While this example does not involve the specific this compound, the principles of chemoselective deketalization are directly applicable to its polyfunctionalized analogs. For instance, a polyfunctionalized analog of this compound might contain other acid-labile groups. By carefully selecting the acidic catalyst and reaction conditions, it would be theoretically possible to selectively deprotect the 1,4-dioxaspiro[4.5]decane ketal while preserving other sensitive functionalities.
Furthermore, the presence of the chlorine atom at the C6 position in this compound and its analogs introduces another layer of complexity and opportunity for chemoselective transformations. The C-Cl bond can be a site for nucleophilic substitution or elimination reactions. The challenge lies in performing these transformations without inducing unwanted reactions elsewhere in the molecule, such as the opening of the spiroketal ring. The development of reaction conditions that allow for the selective manipulation of the C6-chloro group in the presence of the spiroketal and other functional groups is an area of active research.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a powerful tool for mapping the chemical environments of protons and carbons within a molecule. For 6-Chloro-1,4-dioxaspiro[4.5]decane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all signals and confirms the connectivity of the atoms.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, including the presence of the electronegative chlorine and oxygen atoms. Protons closer to these atoms will experience a deshielding effect and appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the proton network.
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon atom. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals. The carbon atom attached to the chlorine (C6) is expected to be significantly downfield due to the strong deshielding effect of the halogen. Similarly, the carbons of the dioxolane ring (C1 and C4) and the spiro carbon (C5) will have distinct chemical shifts influenced by the neighboring oxygen atoms.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
To definitively assign the proton and carbon signals and establish the complete bonding framework, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms (typically a three-bond coupling). This allows for the tracing of proton-proton networks throughout the cyclohexane (B81311) and dioxolane rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in the HMQC or HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, providing a direct one-bond C-H connectivity map.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the spiro carbon (C5), and for connecting different fragments of the molecule that are not directly linked by proton-proton coupling. For instance, correlations from the protons on the cyclohexane ring to the spiro carbon and the carbons of the dioxolane ring would be observable.
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Proton chemical shifts, integration, and coupling patterns. | Identifies the different proton environments and their neighboring protons. |
| ¹³C NMR | Carbon chemical shifts. | Reveals the number of unique carbon atoms and their electronic environments. |
| COSY | ¹H-¹H correlations (J-coupling). | Establishes proton connectivity within the cyclohexane and dioxolane rings. |
| HMQC/HSQC | One-bond ¹H-¹³C correlations. | Directly links each proton to its attached carbon atom. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the overall carbon framework, including the position of the spiro-center and the chloro-substituent. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₃ClO₂), the molecular weight is approximately 176.64 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides further structural clues. Common fragmentation pathways for cyclic ethers and alkyl halides would be anticipated. Cleavage of the C-Cl bond would result in a fragment at M-35 (or M-37). Fragmentation of the spiroketal system could lead to the loss of ethylene (B1197577) oxide or other small neutral molecules, giving rise to characteristic fragment ions. Analysis of these fragmentation patterns helps to confirm the presence of the chloro substituent and the dioxaspiro structure.
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the cyclohexane and dioxolane rings. The cyclohexane ring is expected to adopt a chair conformation.
Crystal Packing and Supramolecular Interactions (e.g., C–H···O Hydrogen Bonds, π-π Stacking)
X-ray crystallography also illuminates how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, weak intermolecular interactions such as C–H···O hydrogen bonds are likely to be present, where a hydrogen atom on one molecule
Detailed Analysis of Bond Lengths and Angles
For the cyclohexane ring, standard C-C bond lengths are anticipated to be in the range of 1.52 to 1.54 Å. The introduction of a chlorine atom at the C6 position is expected to influence the C-Cl bond length, which for a secondary chloroalkane typically falls in the range of 1.78 to 1.81 Å. The bond angles within the cyclohexane ring are expected to be close to the tetrahedral angle of 109.5°, with some deviation due to the spiro-fusion and the presence of the bulky chloro substituent.
Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Compounds
| Bond/Angle | Predicted Value (based on related structures) |
| C-O (Dioxolane, pseudo-axial) | ~1.44 Å |
| C-O (Dioxolane, equatorial) | ~1.42 Å |
| C-C (Cyclohexane) | ~1.52 - 1.54 Å |
| C-Cl | ~1.78 - 1.81 Å |
| O-C-O (Dioxolane) | ~106.3° |
| C-C-C (Cyclohexane) | ~109.5° (with some distortion) |
Conformational Analysis of Fused Rings (e.g., Cyclohexane Chair, Dioxolane Twist)
The conformational preference of the fused ring system in this compound is crucial for its reactivity and physical properties. Based on extensive studies of cyclohexane derivatives and related spiroketals, the cyclohexane ring is predicted to adopt a stable chair conformation to minimize torsional and steric strain. researchgate.netsapub.orgdalalinstitute.com
In this chair conformation, the substituents on the cyclohexane ring can occupy either axial or equatorial positions. The chlorine atom at the C6 position will have a significant impact on the conformational equilibrium. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the most stable conformer of this compound is likely the one where the chlorine atom occupies an equatorial position.
The dioxolane ring, being a five-membered ring, is not planar and typically adopts a twist or envelope conformation to relieve torsional strain. In the context of the spiro-fused system, crystallographic studies of related compounds indicate that the dioxolane ring often assumes a pseudo-twist conformation. nih.govresearchgate.net This conformation helps to minimize unfavorable steric interactions with the adjacent cyclohexane ring. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption and scattering bands can be predicted based on the known vibrational frequencies of its constituent functional groups. nih.govresearchgate.netspectroscopyonline.comcardiff.ac.uksns.it
The most prominent features in the IR spectrum would be the C-O stretching vibrations of the dioxolane ring, which are typically strong and appear in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibration is also expected to be a strong band, appearing at lower wavenumbers, generally in the 800-600 cm⁻¹ region for secondary alkyl chlorides. The C-H stretching vibrations of the cyclohexane and dioxolane methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The C-C stretching vibrations of the ring systems and the symmetric C-O-C stretching of the dioxolane would be expected to show strong Raman scattering. The C-Cl stretch, while strong in the IR, would likely be weaker in the Raman spectrum.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium to Strong | Medium |
| C-O Stretching (Ether) | 1200 - 1000 | Strong | Medium to Strong |
| C-C Stretching (Ring) | 1200 - 800 | Weak to Medium | Strong |
| C-Cl Stretching | 800 - 600 | Strong | Weak to Medium |
| CH₂ Bending/Scissoring | ~1450 | Medium | Medium |
| CH₂ Rocking/Twisting | 1350 - 1150 | Weak to Medium | Weak |
Computational Chemistry Studies on 6 Chloro 1,4 Dioxaspiro 4.5 Decane Systems
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like 6-Chloro-1,4-dioxaspiro[4.5]decane, which features a cyclohexane (B81311) ring, conformational analysis is crucial for understanding its chemical and physical properties. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. nih.gov
Energy minimization is a computational process that adjusts the geometry of a molecule to find its most stable arrangement, corresponding to a minimum on the potential energy surface. Conformational search algorithms systematically explore the different possible spatial arrangements (conformers) of a molecule to identify the low-energy structures. For the 1,4-dioxaspiro[4.5]decane system, the cyclohexane ring is known to exist in a chair conformation. nih.gov The orientation of the substituent, in this case, the chlorine atom at the 6-position, can be either axial or equatorial, leading to different stereoisomers.
Through computational methods, the geometries of different stereoisomers of this compound can be optimized to predict their relative stabilities. For substituted cyclohexanes, the equatorial position is generally favored for substituents to minimize steric interactions. In a related dicarboxylate derivative of 1,4-dioxaspiro[4.5]decane, the cyclohexane ring was found to be in the usual chair conformation. nih.gov It is expected that the trans-isomer, with the chlorine in an equatorial position, would be more stable than the cis-isomer, where it would be in an axial position. The dioxolane ring is also noted to adopt a pseudo-twist form. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and reactivity of molecules. DFT has become a standard method for predicting a wide range of molecular properties with good accuracy. mdpi.comnih.gov
DFT calculations can be used to determine various electronic properties and reactivity descriptors. These parameters, derived from the molecular orbitals, help in understanding the chemical behavior of the molecule. While specific data for this compound is not available, a general approach would involve calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)
| Parameter | Description | Predicted Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher value suggests greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower value suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Provides insight into the overall charge distribution and polarity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability. |
Computational methods can be employed to map out the potential energy surface of a chemical reaction, identifying the transition states that connect reactants to products. The calculation of the activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a key outcome of these studies. For instance, in the study of other cyclic compounds, DFT has been used to calculate activation energies for thermal decomposition, confirming stepwise reaction mechanisms over concerted ones. mdpi.com
By modeling the entire reaction path, computational chemistry can provide detailed insights into reaction mechanisms, including the structure and stability of any intermediates. For reactions involving this compound, such as nucleophilic substitution at the chlorinated carbon, computational studies could elucidate whether the reaction proceeds through a stepwise or concerted mechanism and could characterize the structure of any carbocation or other reactive intermediates. Studies on related systems have shown that reaction mechanisms can be complex, involving multiple steps and the formation of diradical intermediates. mdpi.com
Advanced Simulation Techniques for Reaction Dynamics
The study of reaction dynamics through computational chemistry offers a molecular-level understanding of how chemical reactions proceed over time. Advanced simulation techniques, such as ab initio molecular dynamics (AIMD) and metadynamics, are powerful tools for exploring reaction mechanisms, identifying transition states, and calculating reaction rates. However, a thorough review of the scientific literature reveals a significant gap in the application of these advanced methods to the specific compound this compound.
While computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been performed on various derivatives of 1,4-dioxaspiro[4.5]decane, particularly in the context of their interaction with biological targets like the 5-HT1A receptor, specific research focusing on the reaction dynamics of the 6-chloro substituted variant is not publicly available. These studies on related compounds primarily focus on their binding affinities and potential as therapeutic agents rather than the intrinsic reactivity and dynamic behavior of the spiroketal core itself.
The absence of published research in this specific area means that detailed findings and data tables concerning the application of advanced simulation techniques to the reaction dynamics of this compound cannot be presented. The exploration of its reaction pathways, the influence of the chlorine substituent on the spiroketal ring-opening dynamics, and the energy landscapes of its potential reactions remain open questions for future computational investigation.
Future research in this area could involve the use of techniques like:
Ab Initio Molecular Dynamics (AIMD): To simulate the dynamic behavior of the molecule on a potential energy surface calculated on-the-fly from first principles, allowing for the study of bond-breaking and bond-forming events without pre-defined reaction coordinates.
Metadynamics: To enhance the sampling of the conformational space and overcome high energy barriers, making it possible to explore complex reaction pathways and calculate free energy surfaces for various chemical transformations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To study the reaction dynamics of this compound in a solvent or a biological environment, treating the reactive core with a high level of theory while the surroundings are described with a more computationally efficient method.
Such studies would provide fundamental insights into the chemical reactivity of this compound and could have implications for its synthesis, stability, and potential applications. Until such research is conducted and published, a detailed discussion of the advanced simulation of its reaction dynamics remains speculative.
Applications in Organic Synthesis and Materials Science
6-Chloro-1,4-dioxaspiro[4.5]decane as a Versatile Synthetic Intermediate
The reactivity of the chlorine atom, combined with the stability of the ketal-protected cyclohexanone (B45756) ring, makes this compound a valuable intermediate in multi-step synthetic sequences. The dioxolane group serves as a protecting group for a ketone functionality, allowing for selective chemical transformations at other positions of the cyclohexane (B81311) ring.
The 1,4-dioxaspiro[4.5]decane scaffold is a core structural motif in a variety of biologically active compounds and natural products. researchgate.net Its derivatives are recognized as crucial intermediates for creating more complex molecular architectures. For instance, the related compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, was identified as a potent agonist for the 5-HT1A receptor, a target for neurological and psychiatric disorders. unimore.itnih.gov Researchers have synthesized series of derivatives based on this spiro[4.5]decane moiety to explore structure-activity relationships and improve pharmacological properties like potency and selectivity. unimore.itnih.gov
The synthesis of complex natural products often relies on building blocks that can control stereochemistry and introduce specific functionalities. The 1,6-dioxaspiro[4.5]decane ring system, a close relative, is the central core of numerous potent natural products, including antibiotics like (+)-monensin A and anticancer agents such as (−)-berkelic acid. researchgate.net The defined three-dimensional structure of the spirocycle is often essential for the compound's biological activity. researchgate.net The chloro-derivative serves as a handle to build upon this fundamental scaffold, enabling the construction of analogues for medicinal chemistry programs. molport.com For example, a related iodo-derivative has been used to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides through palladium-catalyzed reactions, demonstrating a pathway to complex amide structures. researchgate.net
Table 1: Examples of Complex Molecules Synthesized from 1,4-Dioxaspiro[4.5]decane Scaffolds
| Precursor Scaffold | Target Molecule Class | Therapeutic Area/Application | Reference |
| 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(aryl)piperazine | 5-HT1A Receptor Agonists | Neurology, Psychiatry | unimore.it, nih.gov |
| 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane | 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides | Synthetic Intermediates | researchgate.net |
| 1,6-Dioxaspiro[4.5]decane Motif | Natural Products (e.g., Monensin A, Berkelic Acid) | Antibiotics, Anticancer Agents | researchgate.net |
The chlorine atom at the 6-position of the spirocycle is a key site for chemical modification. As a halide, it can be readily displaced by a wide range of nucleophiles or participate in metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the synthesis of a library of derivatives from a single starting material.
Research into 5-HT1A receptor agonists demonstrates this principle effectively. Starting with the core 1,4-dioxaspiro[4.5]decane structure, scientists have systematically replaced oxygen atoms with sulfur or introduced different heterocyclic rings to fine-tune the compound's affinity and selectivity for its biological target. unimore.it This process of derivatization is crucial for optimizing lead compounds in drug discovery. Furthermore, palladium-catalyzed aminocarbonylation of a related vinyl iodide derivative has been shown to be an effective method for creating amide derivatives, highlighting the utility of halogenated spirodecanes in accessing diverse chemical space. researchgate.net
Synthesis of Spirocyclic Scaffolds for Advanced Materials
The rigid, well-defined three-dimensional geometry of spirocyclic compounds makes them attractive building blocks for materials science, where molecular architecture dictates macroscopic properties.
While direct incorporation of this compound into polymers is not widely documented, the synthesis of related dioxaspiro compounds from renewable resources points to their potential as building blocks for advanced, sustainable materials. In one study, novel 1,4-dioxaspiro[4.5]decane compounds were synthesized from oleic acid, a common fatty acid, to create potential biolubricants. researchgate.net This research demonstrates a pathway from a renewable feedstock to a functional spirocyclic material. researchgate.net The inherent rigidity of the spiro-scaffold can impart unique conformational properties to a polymer chain, influencing factors like thermal stability and mechanical strength. This strategy is part of a broader effort to use well-defined molecular components to construct complex supramolecular systems and polymers with tailored functions. nih.gov
Table 2: Synthesis of a Biolubricant Candidate from a Renewable Resource
| Starting Material | Catalyst | Product | Potential Application | Yield | Reference |
| Methyl 9,10-dihydroxyoctadecanoate (from Oleic Acid) & Cyclohexanone | Montmorillonite KSF | Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | Biolubricant | 45.12% | researchgate.net |
Role in Catalysis
The synthesis of this compound and its derivatives is heavily reliant on catalytic processes. For instance, the formation of the dioxolane ring is typically achieved through acid catalysis, with reagents like p-toluenesulfonic acid being commonly used to promote the reaction between a ketone and a diol. google.com Furthermore, subsequent functionalization reactions frequently employ transition metal catalysts. Palladium catalysts, in particular, are instrumental in carrying out cross-coupling and carbonylation reactions on halogenated spiro[4.5]decane substrates to build more complex structures. researchgate.net
However, the scientific literature does not currently describe a role for this compound itself acting as a catalyst or as a ligand in a catalytic complex. Its primary role in this context is that of a substrate, which is transformed through the action of various catalysts.
Future Research Directions for 6 Chloro 1,4 Dioxaspiro 4.5 Decane Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability and Green Chemistry Principles
The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research concerning 6-Chloro-1,4-dioxaspiro[4.5]decane and related spiroketals will undoubtedly focus on the incorporation of green chemistry principles. This involves the development of synthetic routes that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key areas for advancement include:
Catalytic Systems: The exploration of novel, metal-free, and co-catalyst-free catalytic systems presents a significant opportunity to enhance the sustainability of spiroketal synthesis. rsc.org Phenol-derived catalysts, for instance, have shown promise in the synthesis of spirocyclic carbonates under ambient conditions. rsc.org
Flow Chemistry: Telescoped flow processes, which combine multiple reaction steps into a single, continuous operation, offer substantial benefits. These include reduced process mass intensity, elimination of intermediate isolation steps, and enhanced safety and scalability. rsc.org The application of such methodologies to the synthesis of this compound could lead to more sustainable and cost-effective production. rsc.org
Alternative Solvents and Energy Sources: Research into the use of water as a solvent and microwave irradiation as an energy source has demonstrated the potential for more environmentally friendly synthetic protocols for spiro compounds. utrgv.edu These approaches can lead to shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents. utrgv.edu
| Green Chemistry Approach | Potential Benefits for Spiroketal Synthesis |
| Metal-free catalysis | Reduced environmental impact, lower cost, avoidance of toxic metal residues. rsc.org |
| Flow chemistry | Increased efficiency, improved safety, scalability, and reduced waste. rsc.org |
| Microwave-assisted synthesis | Faster reaction times, higher yields, and use of greener solvents like water. utrgv.edu |
Exploration of Unexplored Reactivity Patterns and Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reactivity of this compound is crucial for its effective utilization in organic synthesis. Future investigations should aim to uncover novel transformations and fully elucidate the mechanisms governing its reactions. While specific reactivity data for this compound is not extensively detailed in the provided results, the general principles of spiroketal chemistry suggest several avenues for exploration.
The stereochemical outcome of spiroketalization reactions is often governed by a delicate balance of competing factors that influence product stability. mskcc.org While thermodynamically controlled reactions are common, the development of new kinetically controlled spiroketal-forming reactions is essential for accessing a wider diversity of stereoisomers. mskcc.org Understanding the influence of reaction conditions, such as the choice of acid catalyst and solvent, on the selective deketalization of related spiroketal structures can provide insights into controlling the reactivity of this compound. researchgate.net
Design and Synthesis of New Derivatized Spiroketals with Tunable Chemical Properties
The chlorine atom in this compound serves as a handle for further functionalization, opening the door to a vast array of new derivatives with tailored properties. The synthesis of such derivatives is a key area for future research, with potential applications in materials science and medicinal chemistry.
By introducing different functional groups, it is possible to modulate the electronic and steric properties of the spiroketal core. For example, the synthesis of derivatives of 1,4-dioxaspiro[4.5]decane with carboxylic acid or ester functionalities has been reported. nih.govnih.gov The ability to systematically create libraries of stereochemically diverse spiroketals is highly desirable for exploring structure-activity relationships. mskcc.org
Advanced Spectroscopic Characterization of Novel Conformational Isomers and Their Dynamics
The three-dimensional structure and conformational flexibility of spiroketals are critical to their function. Advanced spectroscopic techniques are indispensable tools for characterizing these features in detail.
Future research will likely employ a combination of sophisticated methods to probe the structure and dynamics of this compound and its derivatives:
Two-dimensional Nuclear Magnetic Resonance (2D NMR): This powerful technique provides detailed information about molecular structure and connectivity, enabling the elucidation of complex stereochemistry and the identification of subtle conformational changes. numberanalytics.com
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and fluorescence spectroscopy can provide insights into the dynamics of molecular processes. numberanalytics.com
X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions. nih.gov
The integration of these techniques will allow for a comprehensive understanding of the conformational landscape of these molecules. researchgate.net
| Spectroscopic Technique | Information Gained |
| 2D NMR | Detailed molecular structure, connectivity, and conformational analysis. numberanalytics.com |
| Time-Resolved Spectroscopy | Insights into molecular dynamics and reaction kinetics. numberanalytics.comdatanose.nl |
| X-ray Crystallography | Precise solid-state structure and intermolecular interactions. nih.gov |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. jvktech.com |
| Infrared Spectroscopy | Identification of functional groups and bonding information. jvktech.com |
Integration of Computational Predictions for Directed Synthesis and Precise Reactivity Control
Computational chemistry has emerged as a powerful tool for predicting and rationalizing chemical reactivity. nih.gov The integration of computational modeling with experimental work will be instrumental in advancing the chemistry of this compound.
Computational methods can be employed to:
Predict Reactivity: Quantum mechanical calculations can be used to evaluate the intrinsic reactivity of molecules and predict the outcome of chemical reactions. nih.govnovartis.com This can help in designing more efficient synthetic routes and avoiding undesirable side reactions.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, aiding in the understanding of reaction mechanisms. nih.gov
Guide Catalyst and Substrate Design: By modeling the interactions between reactants and catalysts, computational chemistry can assist in the design of more effective catalysts and the selection of suitable substrates for a desired transformation. nih.gov
The synergistic interplay between computational predictions and experimental validation will accelerate the discovery of new reactions and the development of novel spiroketal-based compounds. nih.gov
Q & A
Q. What are the established synthesis routes for 6-Chloro-1,4-dioxaspiro[4.5]decane, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions between diamines and carbonyl compounds under acidic catalysis. For example, analogous spirocyclic compounds are synthesized via ketone or aldehyde reactions with diamines, where temperature and pH control are critical for high purity . Specific protocols for 6-Chloro derivatives may require chlorinated precursors and reflux conditions in solvents like methanol or ethanol. Purification often employs crystallization or column chromatography to isolate the hydrochloride form .
Q. How is the stereochemistry of this compound confirmed experimentally?
Multinuclear NMR spectroscopy (e.g., H, C, N) is pivotal for determining relative configurations. For spirocyclic systems, coupling constants and nuclear Overhauser effects (NOEs) reveal spatial arrangements of substituents. X-ray crystallography provides definitive proof of absolute stereochemistry, as demonstrated for structurally similar bis-ketal derivatives .
Q. What safety protocols are essential for handling halogenated spirocyclic compounds like this compound?
Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or dermal exposure. Electrostatic discharge must be minimized during handling. Storage requires airtight containers in dry, ventilated areas, segregated from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in radical-mediated C–C bond activation?
The chloro substituent stabilizes radical intermediates via inductive effects, but aryl groups are often critical for productive cleavage. Computational studies (e.g., B3PW91/6-311++G(MeCN)) show that radical cation stability correlates with bond elongation trends, explaining why non-aromatic analogs like 6-methyl derivatives resist fragmentation .
Q. What methodological approaches resolve contradictions in fluorination yields for spirocyclic systems?
Low yields in fluorination reactions (e.g., using [SF][SbF]) may arise from competing side reactions or HF generation. Optimizing stoichiometry (e.g., ketone-to-CsF ratios) and reaction temperature (–20°C) minimizes decomposition. F NMR aids in tracking intermediates, with coupling constants (e.g., = 9.1 Hz) confirming product identity .
Q. How can Brønsted acid catalysts modulate regioselectivity in ketalization reactions involving this compound derivatives?
Homogeneous acids (e.g., HCl) favor bis-ketal formation due to better solvation, while heterogeneous catalysts (e.g., SiO-SOH) promote mono-ether products via steric constraints. Reaction monitoring by H NMR and GC-MS is critical for quantifying product distributions under varying conditions .
Q. What strategies improve the Fsp3^33 character of spirocyclic compounds for drug discovery applications?
Introducing bulky substituents (e.g., tert-butyl or benzyl groups) enhances three-dimensionality. For example, 8-(tert-butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane exhibits improved pharmacokinetic properties due to reduced planarity. Synthetic routes emphasize regioselective alkylation and reductive amination .
Data Contradiction Analysis
Q. Why do some fluorinated spirocyclic derivatives exhibit unexpected coupling constants in 19^{19}19F NMR?
Discrepancies in values (e.g., 9.1 Hz vs. theoretical predictions) may arise from solvent effects or conformational dynamics. Comparative studies with deuterated analogs and DFT calculations reconcile experimental observations with electronic structure models .
Q. How can conflicting biological activity data for diazaspiro[4.5]decane analogs be rationalized?
Subtle differences in nitrogen positioning (e.g., 6,9- vs. 2,6-diaza systems) alter hydrogen-bonding capacity and target affinity. Structure-activity relationship (SAR) studies using molecular docking and in vitro assays clarify these variations .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Conditions | Yield (%) | Key Characterization | Reference |
|---|---|---|---|---|
| Cyclization | Diamine + Ketone, H | 60–75 | H NMR, X-ray | |
| Fluorination | [SF][SbF], CsF | 20–30 | F NMR | |
| Ketalization | HO, p-TsOH, 100°C | 85–90 | GC-MS, IR |
Table 2: Comparative Reactivity of Spirocyclic Analogs
| Compound | Radical Stability (kcal/mol) | C–C Bond Length (Å) | Fragmentation Observed? |
|---|---|---|---|
| 6-Phenyl derivative | 2.94 | 1.64 | Yes |
| 6-Methyl derivative | 1.94 | 1.52 | No |
| Parent dioxaspirodecane | 1.64 | 1.48 | No |
| Data sourced from B3PW91/6-311++G(MeCN) calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
